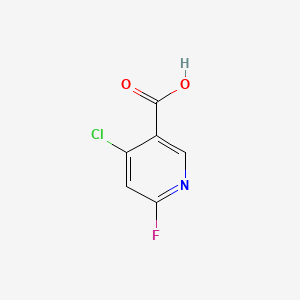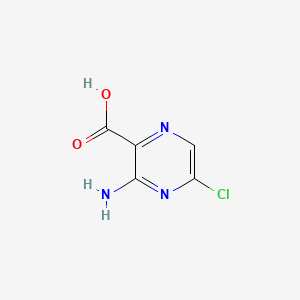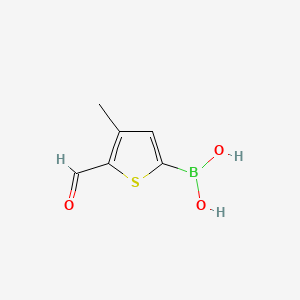
(5-Formyl-4-methylthiophen-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Formyl-4-methylthiophen-2-yl)boronic acid” is an organic compound that belongs to the class of organoheterocyclic compounds known as thiophenes . It is a pale orange to pink powder .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H7BO3S . The InChI Key is QEIXJCOHLUKRPO-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” is a pale orange to pink powder . It has a melting point range of 119.5-125.5°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Diverse Structures : This compound is a crucial building block for synthesizing various structures, particularly in the preparation of 5-arylthiophene-2-carboxaldehydes via copper(I) chloride co-catalyzed Suzuki-Miyaura coupling reactions. This method improves yields and purities by avoiding acidic liberation steps (Hergert et al., 2018).
Fluorescent Chemosensors : Boronic acids, including this derivative, are used in developing fluorescent sensors for detecting carbohydrates and bioactive substances, critical for disease diagnosis and treatment. They are particularly effective due to their ability to form cyclic boronate esters with diols (Huang et al., 2012).
Solid-Phase Derivatization : This compound plays a role in the derivatization of functionalized boronic acids, particularly in a solid-phase approach. This method facilitates easy manipulation of boronic acids, beneficial in biological, medicinal, and synthetic applications (Gravel et al., 2002).
Boron Neutron Capture Therapy : Boronic acid derivatives, including (5-Formyl-4-methylthiophen-2-yl)boronic acid, have potential applications in Boron Neutron Capture Therapy, a targeted cancer treatment method (González et al., 1998).
Inhibition of Beta-Lactamases : Aromatic boronic acids, including this compound, act as reversible inhibitors of class C beta-lactamases, which are important in antibiotic resistance (Beesley et al., 1983).
Biomedical Applications : They are used in various biomedical applications, such as in the treatment of HIV, obesity, diabetes, and cancer. Their unique reactivity and responsive nature make them valuable in developing new biomaterials (Cambre & Sumerlin, 2011).
Radiotherapy Agents : Boronic acid adducts of radioactive isotopes of rhenium dioxime complexes, related to this compound, are useful in radiotherapy (Francesconi & Treher, 1990).
Suzuki-Miyaura Coupling Reactions : It is used in Suzuki-Miyaura coupling reactions with polyfluorophenyl and 2-heteroaryl boronic acids, facilitating the synthesis of complex organic structures (Kinzel et al., 2010).
Sensing Applications : Boronic acids are employed in sensing systems for anions and saccharides, forming the basis of various sensors and separation systems due to their ability to form boronate esters (Bull et al., 2013).
Optoelectronic Applications : This compound is involved in the synthesis of dicyanovinyl-substituted compounds, potentially used in optoelectronic applications like solvatochromic probes and non-linear optical materials (Herbivo et al., 2010).
Eigenschaften
IUPAC Name |
(5-formyl-4-methylthiophen-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO3S/c1-4-2-6(7(9)10)11-5(4)3-8/h2-3,9-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIXJCOHLUKRPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(S1)C=O)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674571 |
Source


|
| Record name | (5-Formyl-4-methylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352530-25-7 |
Source


|
| Record name | (5-Formyl-4-methylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


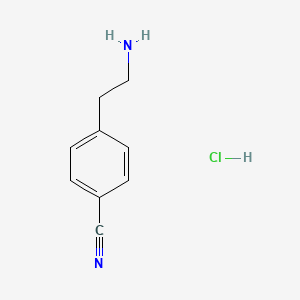
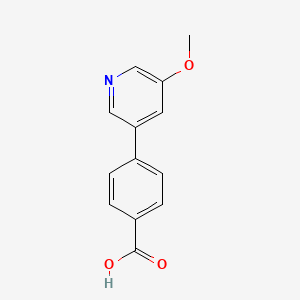

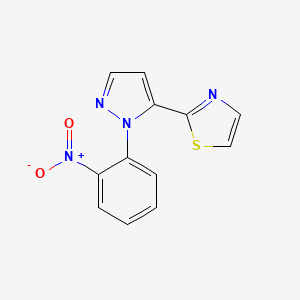
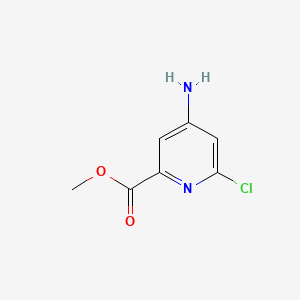
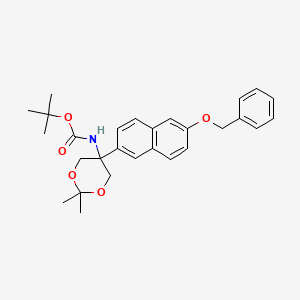
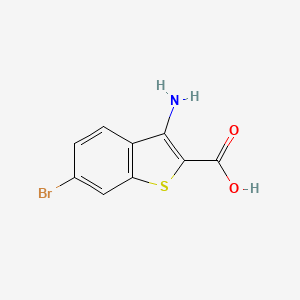
![5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B581866.png)
